

What is Azilsartan-d4 and its chemical structure

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An In-depth Technical Guide to Azilsartan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azilsartan-d4**, a deuterium-labeled isotopologue of the angiotensin II receptor blocker, Azilsartan. This document details its chemical structure, its primary application as an internal standard in bioanalytical methods, and provides exemplary experimental protocols for its use.

Core Concepts: Introduction to Azilsartan-d4

Azilsartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension.[1][2] **Azilsartan-d4** is a stable isotope-labeled version of Azilsartan, where four hydrogen atoms on the para-phenylene ring have been replaced with deuterium. This isotopic substitution results in an increase in molecular weight with minimal impact on the chemical properties of the molecule.

The primary and critical role of **Azilsartan-d4** is as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, leading to highly accurate and precise quantification of the unlabeled drug in complex biological matrices like plasma.

Chemical Structure:



The chemical structure of Azilsartan-d4 is as follows:

• IUPAC Name: 2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]methyl]benzimidazole-4-carboxylic acid[1]

• Chemical Formula: C25H16D4N4O5[3][4]

Molecular Weight: 460.5 g/mol [3]

Quantitative Data Summary

The following tables summarize key quantitative data for **Azilsartan-d4** and its unlabeled counterpart, Azilsartan. This information is crucial for the development and validation of analytical methods.

Table 1: Physicochemical Properties

Property	Azilsartan	Azilsartan-d4	Reference(s)
CAS Number	147403-03-0	1794817-45-0	[3][5]
Molecular Formula	C25H20N4O5	C25H16D4N4O5	[3][4][5]
Molecular Weight	456.45 g/mol	460.5 g/mol	[3][5]
Appearance	White to off-white solid	Off-white solid	[5][6]
Purity	>98%	>90%	[3][6]

Table 2: Mass Spectrometry Parameters for Bioanalysis

Analyte	Precursor lon (m/z)	Product Ion (m/z)	lonization Mode	Reference(s)
Azilsartan	457.95	279.15	ESI+	[7]
Azilsartan-d4	461.9 (calculated)	279.15	ESI+	[7]



Note: The precursor ion for **Azilsartan-d4** is calculated based on the addition of four deuterium atoms to the molecular weight of Azilsartan. The product ion is expected to be the same as the unlabeled compound as the fragmentation is unlikely to occur on the deuterated ring.

Table 3: Exemplary Pharmacokinetic Parameters of Azilsartan in Humans (Oral Administration)

Parameter	Value	Reference(s)
Tmax (median)	3.0 - 4.0 hours	[8]
Cmax (mean)	831.3 - 888.3 ng/mL	[8]
AUC(0-24) (mean)	6350.3 - 6871.7 ng·h/mL	[8]
Elimination Half-life (t½)	~11 hours	

Experimental Protocols

The following section details a representative experimental protocol for the quantification of Azilsartan in human plasma using **Azilsartan-d4** as an internal standard, based on published LC-MS/MS methods.

Preparation of Stock and Working Solutions

- Azilsartan Stock Solution (1 mg/mL): Accurately weigh 10 mg of Azilsartan reference standard and dissolve in 10 mL of methanol.
- Azilsartan-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Azilsartan-d4 and dissolve in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the Azilsartan stock solution in a mixture of methanol and water (1:1 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of Azilsartan-d4 by diluting the IS stock solution in the same diluent.

Sample Preparation (Protein Precipitation)

To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of the Azilsartan-d4 working solution and vortex briefly.



- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject an aliquot (e.g., 10 μL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Table 4: LC-MS/MS Instrumental Parameters

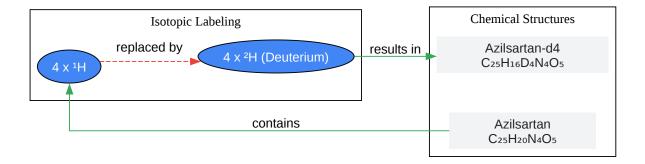


Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient Elution	Start with 90% A, decrease to 10% A over 3 minutes, hold for 1 minute, then return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	10 μL
Mass Spectrometer	API 4000 or equivalent triple quadrupole
Ionization Source	Electrospray Ionization (ESI), positive mode
MRM Transitions	Azilsartan: 457.95 → 279.15; Azilsartan-d4: 461.9 → 279.15
Dwell Time	100 ms

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **Azilsartan- d4**.

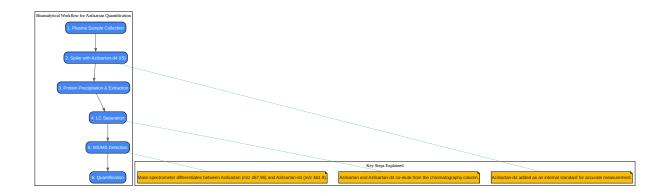




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Figure 1: Relationship between Azilsartan and Azilsartan-d4.





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Figure 2: Experimental workflow for bioanalysis using Azilsartan-d4.



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